molecular formula C15H17N B8440935 3,4-Dimethyl-N-(m-tolyl)aniline

3,4-Dimethyl-N-(m-tolyl)aniline

Cat. No.: B8440935
M. Wt: 211.30 g/mol
InChI Key: GGNARVIMYPAGPC-UHFFFAOYSA-N
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Description

3,4-Dimethyl-N-(m-tolyl)aniline is a substituted aniline derivative featuring a benzene ring with methyl groups at the 3 and 4 positions and an N-bound m-tolyl (3-methylphenyl) substituent. This compound is structurally characterized by its electron-rich aromatic system due to the electron-donating methyl groups, which influence its reactivity and physical properties. It is commonly synthesized via Buchwald-Hartwig amination or Ullmann-type coupling reactions, as evidenced by methodologies involving palladium catalysts and aryl halides . Applications include its use as a ligand in metal complexes (e.g., Schiff base ligands for coordination chemistry) and as a precursor in organic synthesis for pharmaceuticals or materials science .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3,4-dimethyl-N-(3-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-11-5-4-6-14(9-11)16-15-8-7-12(2)13(3)10-15/h4-10,16H,1-3H3

InChI Key

GGNARVIMYPAGPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

3,4-Dimethyl-N-(3-nitrobenzylidene)aniline

  • Structure : Features a nitrobenzylidene group instead of m-tolyl.
  • Impact: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity. This compound forms stable metal complexes due to enhanced Lewis acidity at the nitrogen center .
  • Synthesis : Prepared via condensation reactions between 3,4-dimethylaniline and nitro-substituted benzaldehydes .

3,4-Dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline (I)

  • Structure : Contains a pyrrole-based Schiff base.
  • The heteroatom (N) in pyrrole enhances coordination capacity in metal complexes compared to sulfur-containing analogues .

N-(Phenyl(m-tolyl)methyl)aniline (67n)

  • Structure : Bulky bis-aryl substituent on the nitrogen.
  • Impact : Increased steric hindrance reduces nucleophilicity but stabilizes intermediates in catalytic reactions. NMR data (δ 7.02–6.49 ppm for aromatic protons) highlight electronic similarities to this compound .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR) Solubility
This compound C₁₅H₁₇N 211.31 δ 6.8–7.2 (aromatic, m-tolyl) Soluble in organic solvents
3,4-Dimethyl-N-(2,3,4-trimethoxybenzyl)aniline (I-6) C₁₈H₂₃NO₃ 301.38 δ 7.02 (d, J=8.5 Hz), 6.56 (s, methoxy) Soluble in EtOAc/hexanes
2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) C₁₃H₁₁N₃O₆ 305.25 N/A (infrared spectroscopy for nitro groups) Low aqueous solubility
N-(4'-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline C₂₅H₂₀IN 477.25 N/A Likely soluble in DMF or DMSO

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methyl and methoxy groups enhance solubility in non-polar solvents (e.g., hexanes), while nitro groups reduce solubility .
  • Steric Effects : Bulky substituents (e.g., iodobiphenyl in ) increase molecular weight and reduce volatility.

Coordination Chemistry

  • This compound : Forms Schiff base ligands for transition metals (e.g., Cu, Ni), useful in catalysis .
  • 3,4-Dimethyl-N-(3-pentanyl)aniline : The aliphatic pentyl chain increases flexibility, altering metal-binding kinetics compared to rigid m-tolyl derivatives .

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